2-(Morpholine-4-sulfonyl)-anthraquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

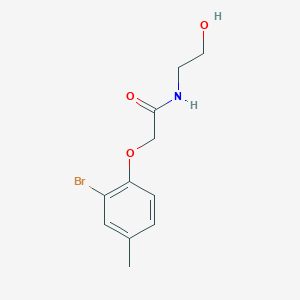

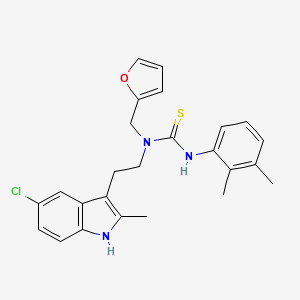

“2-(Morpholine-4-sulfonyl)-anthraquinone” is a chemical compound with the molecular formula C18H15NO5S . It has an average mass of 357.380 Da and a mono-isotopic mass of 357.067108 Da .

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound, has been extensively studied. Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it contains both a morpholine ring and an anthraquinone moiety. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The anthraquinone moiety is a type of quinone with a two benzene rings fused to a central ring containing two carbonyl groups .Applications De Recherche Scientifique

Antioxidant Properties

Anthraquinone analogues, including derivatives similar to 2-(Morpholine-4-sulfonyl)-anthraquinone, have been studied for their antioxidant properties. One study involves the synthesis of a related anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, which demonstrated potent antioxidant activity through In vitro methods like DPPH and ABTS procedures, suggesting these compounds could serve as effective antioxidants in various applications (Lakshman, Murthy, & Rao, 2020).

Biomedical Research

Anthraquinone derivatives have been explored for their potential in biomedical applications, particularly in the development of antithrombotic drugs. Research has found that certain anthraquinone derivatives show high affinity as competitive antagonists of platelet P2Y12 receptors, which play a crucial role in platelet aggregation and thrombosis. These findings indicate the promise of anthraquinone derivatives, including those related to this compound, in the development of novel antithrombotic therapies (Baqi et al., 2009).

Antiviral Activities

Studies on various anthraquinones substituted with groups like hydroxyl, amino, and sulfonate have shown significant activity against human immunodeficiency virus type 1 (HIV-1) in primary human lymphocytes. Specifically, polyphenolic and/or polysulfonate substituted anthraquinones, which could include structures related to this compound, exhibited the most potent antiviral activity. These compounds were found to inhibit HIV-1 reverse transcriptase, highlighting their potential as antiviral agents (Schinazi et al., 1990).

Analytical Chemistry Applications

Anthraquinone-2-sulfonyl chloride, a compound related to this compound, has been synthesized and identified as a versatile derivatization reagent for analytical chemistry. It demonstrates excellent utility in the derivatization of amines, facilitating their analysis through normal-phase and reversed-phase HPLC with excellent response linearity and detection limits. This showcases the role of anthraquinone derivatives in enhancing analytical methodologies (Feng et al., 2002).

Energy Storage

Anthraquinone derivatives are also being explored for their applications in energy storage, particularly in aqueous flow batteries. Sodium sulfonate groups substituted anthraquinone demonstrated as an organic cathode material in potassium batteries, showcasing enhanced electrochemical performance, good cycling stability, and capacity retention. This research opens up new avenues for the development of high-performance organic electrode materials for energy storage solutions (Zhao et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

2-morpholin-4-ylsulfonylanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)25(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAGCUSWXDRDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)

![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)

![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2696092.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)

amine hydrochloride](/img/structure/B2696101.png)

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)